Bienvenue dans la boutique en ligne BenchChem!

5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Conformational constraint Bridged morpholine Scaffold rigidity

5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2097857-93-5) is a bicyclic sulfonamide that covalently links a benzo[d]oxazol-2(3H)-one pharmacophore to a conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold via a sulfonyl bridge. Its molecular formula is C12H12N2O5S, with a molecular weight of 296.3 g/mol.

Molecular Formula C12H12N2O5S
Molecular Weight 296.3
CAS No. 2097857-93-5
Cat. No. B2362875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one
CAS2097857-93-5
Molecular FormulaC12H12N2O5S
Molecular Weight296.3
Structural Identifiers
SMILESC1C2CN(C1CO2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
InChIInChI=1S/C12H12N2O5S/c15-12-13-10-4-9(1-2-11(10)19-12)20(16,17)14-5-8-3-7(14)6-18-8/h1-2,4,7-8H,3,5-6H2,(H,13,15)
InChIKeyOMQWBTYKODKDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2097857-93-5): Structural Identity and Research-Grade Specification for Bicyclic Sulfonamide Procurement


5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2097857-93-5) is a bicyclic sulfonamide that covalently links a benzo[d]oxazol-2(3H)-one pharmacophore to a conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold via a sulfonyl bridge. Its molecular formula is C12H12N2O5S, with a molecular weight of 296.3 g/mol . The 2-oxa-5-azabicyclo[2.2.1]heptane core constitutes a carbon-atom bridged morpholine—a privileged scaffold ranked among the top 20 most prevalent saturated nitrogen heterocycles in FDA-approved drugs—whose conformational rigidity has been shown to improve selectivity and activity when substituted for unconstrained morpholine or piperidine rings [1]. The benzo[d]oxazol-2(3H)-one moiety is independently recognized as a privileged scaffold with established binding preference for sigma-1 receptors, with optimized derivatives achieving sub-nanomolar affinity (Ki = 0.1 nM) and selectivity ratios exceeding 4000-fold over sigma-2 [2]. This compound is supplied exclusively for research purposes and is not intended for diagnostic or therapeutic use.

Why In-Class Substitution of 5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one Risks Compromising Conformational and Pharmacophoric Integrity


Substituting this compound with a generic benzoxazolone sulfonamide—such as 5-(methylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 13920-98-4) or 6-((3-aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1713640-12-0)—eliminates the defining 2-oxa-5-azabicyclo[2.2.1]heptane constraint element. The bridged morpholine scaffold enforces a rigid bicyclic geometry (one-carbon bridge between C-3 and C-5 positions) that is fundamentally absent in monocyclic pyrrolidine, piperidine, or morpholine sulfonamides [1]. Published SAR evidence demonstrates that replacing an unconstrained morpholine with a carbon-bridged morpholine analog can produce marked improvements in target selectivity and biological activity [1]. Similarly, substituting the bicyclic core with an alternative azabicyclo system—such as the 8-azabicyclo[3.2.1]octane found in CAS 1704513-11-0—alters ring size, nitrogen positioning, and bridge geometry, yielding a different conformational profile that is not interchangeable in structure-activity relationship (SAR) studies . The specific combination of the benzoxazolone pharmacophore (sigma-1 receptor preference, Ki as low as 0.1 nM) with the 2-oxa-5-azabicyclo[2.2.1]heptane constraint element is unique to this compound and its direct derivatives; no generic replacement preserves both pharmacophoric elements simultaneously [2].

Quantitative Differentiation Evidence for 5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one Versus Closest Structural Analogs


Conformational Rigidity: Bridged Morpholine vs. Unconstrained Sulfonamide Comparators

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold in the target compound provides a one-carbon bridged morpholine architecture that enforces a rigid bicyclic conformation with defined dihedral angles. This contrasts with the freely rotatable monocyclic amine substituents found in comparators such as 6-((3-aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1713640-12-0) or 5-(methylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 13920-98-4) . Published SAR studies on bridged morpholine-containing compounds have demonstrated that replacing an unconstrained morpholine with a carbon-bridged analog can yield marked improvements in target selectivity and potency, attributed to the entropic benefit of pre-organization and reduced off-target interactions [1].

Conformational constraint Bridged morpholine Scaffold rigidity Structure-activity relationship

Benzoxazolone Sigma-1 Receptor Pharmacophore: Class-Level Affinity and Selectivity Benchmarking

The benzo[d]oxazol-2(3H)-one moiety present in the target compound is a validated sigma-1 receptor-preferring pharmacophore. In a systematic SAR study of 31 substituted benzo[d]oxazol-2(3H)-one derivatives, the most optimized compound achieved a Ki of 0.1 nM for sigma-1 and 427 nM for sigma-2 receptors, yielding a selectivity ratio (Kiσ2/Kiσ1) of 4270 [1]. This class-level affinity substantially exceeds that of many alternative sigma-1 ligand scaffolds; for comparison, haloperidol—a clinically used sigma-1 ligand—exhibits a Ki of approximately 3–6 nM with poor sigma-1/sigma-2 selectivity [2]. The target compound's unique feature is the covalent attachment of this pharmacophore to the 2-oxa-5-azabicyclo[2.2.1]heptane constraint via a sulfonyl linker—a combination not evaluated in the published benzoxazolone SAR series, representing a structurally unexplored region of chemical space.

Sigma-1 receptor Benzoxazolone pharmacophore Binding affinity Selectivity ratio

Lipophilicity Differentiation: Calculated LogP of the 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold vs. Monocyclic Amine Bioisosteres

The carbon-bridged morpholine core introduces a measurable increase in lipophilicity compared to unconstrained morpholine or piperidine analogs, a property that directly impacts membrane permeability and CNS penetration potential. The parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has a calculated LogP of 0.0759, while its hydrochloride salt exhibits a LogP of 0.8779 . In contrast, unsubstituted morpholine has a LogP of approximately -0.86, and piperidine approximately 0.03 [1]. Published reports confirm that carbon-bridged morpholines confer enhanced lipophilicity when attached to drug entities, and this property has been exploited in the development of CNS-penetrant clinical candidates including the IDH1-mutant inhibitor MRK A [2].

Lipophilicity LogP Bridged morpholine Physicochemical property Drug-likeness

Patent Landscape Positioning: Bicyclic Sulfonamide IP Space and Freedom-to-Operate Differentiation

The bicyclic sulfonamide chemical space encompassing the target compound is actively pursued across multiple therapeutic patent families. The 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl scaffold is claimed in Hoffmann-La Roche patents (US 9,790,230; CA 2,954,209) as TAAR1 modulators for psychiatric and metabolic disorders [1]. Azabicyclic sulfonamides have also been disclosed as potent 11β-HSD1 inhibitors (IC50 values in the low nanomolar range, e.g., 1.62–33.8 nM) for metabolic syndrome by Merck and Eli Lilly [2]. More recently, bicyclic-sulphonamides incorporating azabicyclo moieties have been patented as NAAA inhibitors (US 10,865,194 B2) for pain and inflammation [3]. The target compound's specific substitution pattern—5-sulfonyl-benzo[d]oxazol-2(3H)-one linked to a 2-oxa-5-azabicyclo[2.2.1]heptane—occupies a distinct position within this IP landscape, combining a benzoxazolone electrophile with a bridged morpholine that is structurally differentiated from the tropane-based (8-azabicyclo[3.2.1]octane) sulfonamides more commonly encountered in the NAAA inhibitor patent literature.

Patent landscape Bicyclic sulfonamide NAAA inhibitor TAAR1 11β-HSD1

Synthetic Tractability and Intermediate Utility: Stereochemical Purity from Chiral Pool Starting Materials

The 2-oxa-5-azabicyclo[2.2.1]heptane core is accessible through established synthetic routes from (4R)-hydroxy-L-proline—an abundant chiral pool starting material—enabling stereochemically defined (1S,4S) and (1R,4R) enantiomers [1]. An improved and efficient synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline has been published, providing reliable access to enantiopure material [2]. This contrasts with alternative bicyclic amine scaffolds such as 8-azabicyclo[3.2.1]octane (tropane), which typically require resolution of racemic mixtures or more complex asymmetric syntheses. The target compound, incorporating this scaffold via sulfonylation of the bridgehead nitrogen, benefits from this established synthetic accessibility, facilitating gram-scale preparation for SAR campaigns.

Synthetic accessibility Chiral pool synthesis Hydroxyproline Building block Stereochemical control

Optimal Research and Procurement Application Scenarios for 5-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 2097857-93-5)


CNS-Focused Fragment-Based Drug Discovery (FBDD) and Focused Library Design

This compound is optimally deployed as a core scaffold in fragment-based drug discovery programs targeting CNS disorders, where the combination of a sigma-1-preferring benzoxazolone pharmacophore (class-level Ki as low as 0.1 nM) with a rigidified bridged morpholine (enhanced lipophilicity vs. unconstrained morpholine) addresses key design criteria for blood-brain barrier penetration and target selectivity [1][2]. The conformational constraint reduces entropic penalties upon binding compared to flexible monocyclic amine sulfonamides, while the chiral pool-derived synthesis enables procurement of enantiopure material for stereospecific SAR exploration [3].

TAAR1 and Neuropsychiatric Target Screening Cascades

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is the core structural element of Hoffmann-La Roche's patented TAAR1 modulator series (US 9,790,230), which has demonstrated nanomolar potency in HEK-293 cells stably expressing mouse TAAR1 (e.g., IC50 = 50.1 nM for Example 56) [1]. The target compound, bearing a benzoxazolone sulfonamide substituent, represents a structurally distinct chemotype within the broader TAAR1 ligand space and may serve as a comparator or starting point for organizations pursuing TAAR1-mediated approaches to schizophrenia, depression, and metabolic disorders [2].

Inflammatory Pain and NAAA Inhibition Probe Development

Bicyclic sulfonamides have been validated as N-acylethanolamine-hydrolysing acid amidase (NAAA) inhibitors with therapeutic potential in pain and inflammatory disorders (US 10,865,194 B2) [1]. The target compound's benzoxazolone-bicyclic sulfonamide architecture provides a structurally differentiated alternative to the tropane-based sulfonamides dominating the current NAAA patent literature, making it a valuable comparator for organizations seeking novel IP in the palmitoylethanolamide (PEA) modulation space [2].

Metabolic Disease Programs: 11β-HSD1 Inhibitor Scaffold Exploration

Azabicyclic sulfonamides have demonstrated potent 11β-HSD1 inhibition with IC50 values in the low nanomolar range (1.62–33.8 nM) across multiple chemotypes developed by Merck and Eli Lilly [1]. The target compound's unique combination of a benzoxazolone electrophile with a 2-oxa-5-azabicyclo[2.2.1]heptane constraint offers a structurally orthogonal entry point for 11β-HSD1 inhibitor screening, particularly for programs seeking to differentiate from the extensively patented arylsulfonylpiperazine and triazole-based inhibitor classes [2].

Quote Request

Request a Quote for 5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.